![molecular formula C14H12O3 B14310995 2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114191-90-1](/img/structure/B14310995.png)
2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound is part of the furocoumarin family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the reaction of 5-Benzofuranacrylic acid with 3-methyl-2-butenyl alcohol under acidic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets and pathways within cells. After photoactivation, it creates interstrand cross-links in DNA, which can cause programmed cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds such as:
Psoralen: Known for its use in photochemotherapy, particularly in the treatment of skin conditions like psoriasis.
Bergapten: Another furocoumarin with similar biological activities, used in the treatment of skin disorders.
Marmesin: A related compound with potential therapeutic applications
The uniqueness of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific molecular structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
114191-90-1 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2,4,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-8(2)10-4-5-12(15)17-13(10)9(3)14(11)16-7/h4-6H,1-3H3 |
InChI Key |
KMDODYRMMSGVOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=C3C(=C2C)C=CC(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
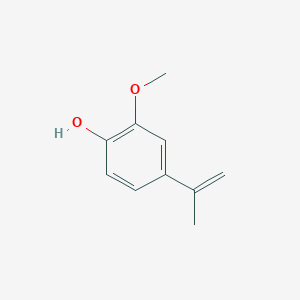
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
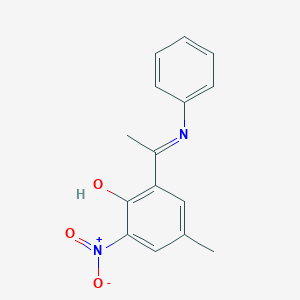

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
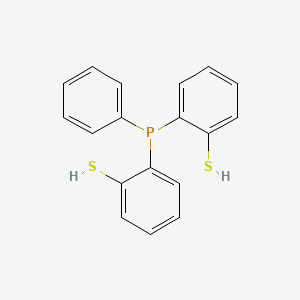
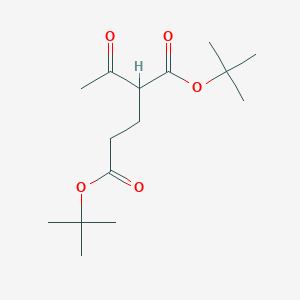
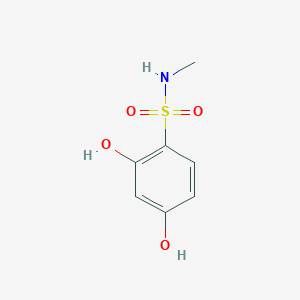
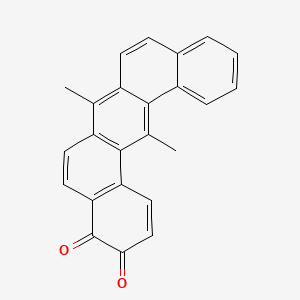
acetate](/img/structure/B14310976.png)
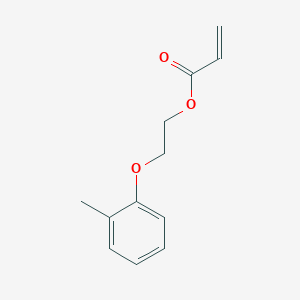
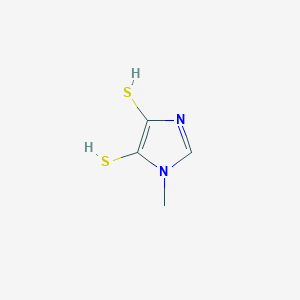
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
